Cas no 35963-20-3 ((1R)-(-)-10-Camphorsulfonic Acid)
(1R)-(-)-10-Camphorsulfonic Acid Chemical and Physical Properties
Names and Identifiers
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- ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid
- (1R)-(-)-10-Camphorsulfonic acid
- L-(-)-camphour sulfonice acid
- L(-)-10-Camphorsulfonic acid
- (1R)-(-)camphorsulfonic acid
- (-)-camphor-10-sulfonic acid
- R(-)Camphor sulfonic acid
- L-(-)-Camphorsulfonic acid
- L(-)-Camphorsulfonic acid
- (-)-10-Camphorsulfonic Acid
- (1R)-(-)-Camphor-10-sulfonic acid
- ((1R,4S)-7,7-Dimethyl-2-oxobicyclo-[2.2.1]heptan-1-yl)methanesulfonic acid
- (1R)-( )-10-CAMPHORSULFONIC ACID
- (R)-(-)-CAMPHOR-10-SULFONIC ACID
- 1R-(-)-Camphorsulfonic acid
- (?)-Camphor-10-sulfonic acid,(1R)-(?)-Camphor-10-sulfonic acid,(1R)-Camphor-10-sulfonic acid
- (1R)-(−)-10-CaMphorsulfonic acid
- (1R)-(-)-CAMPHOR-10-SULPHONIC ACIDCamphorSulfonic Acid
- (R)-(?)-10-CaMphorsulfonic acid
- 1R-(-)-10-Camphorsulfonic acid
- (-)-CSA
- (-)-Camphor-10-sulphonic acid
- (1R)-[7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulphonic acid
- (-)-camphorsulfonic acid
- Y6075I4FXE
- [(1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulfonic acid
- [(1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonic acid
- Camphorsulfonic acid, (-)-
- (R)-camphorsulfonic
- L-Camphor sulfonic acid
- AKOS016015262
- (-)-10-CSA
- SCHEMBL839571
- (1r)-camphorsulfonic acid
- Q27124274
- MFCD00064158
- (1r)-10-camphorsulfonic acid
- [(1RS,4SR)-7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulfonic Acid ((+/-)-10-Camphorsulfonic Acid)
- (r)-camphor-10-sulfonic acid
- AC-11634
- [(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid
- L-CAMPHORSULFONIC ACID
- (r)-(-)-10-camphorsulfonic acid
- (1R)-(7,7-Dimethyl-2-oxobicyclo(2.2.1)hept-1-yl)methanesulphonic acid
- EINECS 252-817-9
- L-(-)-Camphor-10-sulfonic acid
- (-)-Camphor-10-sulfonic acid, purum, >=98.0% (T)
- (-)csa
- EN300-208104
- BICYCLO(2.2.1)HEPTANE-1-METHANESULFONIC ACID, 7,7-DIMETHYL-2-OXO-, (1R,4S)-
- (1R)-(-)-10-Camphorsulfonic acid, 98%
- W-106648
- (-)-(1R)-7,7-DIMETHYL-2-OXOBICYCLO(2.2.1)HEPTANE-1-METHANESULFONIC ACID
- MFCD00150753
- L-Camphor-10-sulfonic acid
- (R)-camphorsulfonic acid
- [(1R,4S)-7,7-dimethyl-2-oxo-norbornan-1-yl]methanesulfonic acid
- DL-10-Camphorsulfonic acid
- UNII-Y6075I4FXE
- CHEBI:55401
- CS-0015820
- AKOS015911844
- ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonicacid
- BCP21435
- DTXSID901019421
- AS-13392
- 35963-20-3
- (R)-(-)-CSA
- (1R)-(-)-10-Camphorsulfonic Acid
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- MDL: MFCD00064158
- Inchi: 1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)/t7-,10-/m0/s1
- InChI Key: MIOPJNTWMNEORI-XVKPBYJWSA-N
- SMILES: S(C([H])([H])[C@]12C(C([H])([H])[C@]([H])(C([H])([H])C1([H])[H])C2(C([H])([H])[H])C([H])([H])[H])=O)(=O)(=O)O[H]
- BRN: 2809676
Computed Properties
- Exact Mass: 232.07700
- Monoisotopic Mass: 232.077
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 404
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 79.8
- Surface Charge: 0
- XLogP3: 0.5
Experimental Properties
- Color/Form: White crystals
- Density: 1.2981 (rough estimate)
- Melting Point: 195°C(dec.)(lit.)
- Boiling Point: 344.46°C (rough estimate)
- Flash Point: No data available
- Refractive Index: -21.5 ° (C=5, H2O)
- PH: 1.2-1.4 (20g/l, H2O)
- Solubility: Soluble in water, and a wide variety of organic substances.
- Water Partition Coefficient: dissolution
- Stability/Shelf Life: Stable. Hygroscopic. Incompatible with strong bases, strong oxidizing agents.
- PSA: 79.82000
- LogP: 2.35040
- Solubility: dissolve in water
- Sensitiveness: Hygroscopic
- Specific Rotation: -22 º (c=20,H2O)
- Optical Activity: [α]20/D −21°, c = 2 in H2O
(1R)-(-)-10-Camphorsulfonic Acid Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 3261 8/PG 2
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26; S36/37/39; S45; S24/25; S27
- FLUKA BRAND F CODES:3-10
-
Hazardous Material Identification:
- Packing Group:III
- Packing Group:III
- Risk Phrases:R34
- HazardClass:8
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Store at room temperature
(1R)-(-)-10-Camphorsulfonic Acid Customs Data
- HS CODE:29147090
- Customs Data:
China Customs Code:
2914299000Overview:
2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
(1R)-(-)-10-Camphorsulfonic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0972-500g |
(1R)-(-)-10-Camphorsulfonic Acid |
35963-20-3 | 98.0%(T) | 500g |
¥3625.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0972-25g |
(1R)-(-)-10-Camphorsulfonic Acid |
35963-20-3 | 98.0%(T) | 25g |
¥405.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0972-100g |
(1R)-(-)-10-Camphorsulfonic Acid |
35963-20-3 | 98.0%(T) | 100g |
¥1040.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | R004R-25g |
(1R)-(-)-10-Camphorsulfonic Acid |
35963-20-3 | 98% | 25g |
¥65.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | R004R-100g |
(1R)-(-)-10-Camphorsulfonic Acid |
35963-20-3 | 98% | 100g |
¥133.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | R004R-5g |
(1R)-(-)-10-Camphorsulfonic Acid |
35963-20-3 | 98% | 5g |
¥42.0 | 2022-09-28 | |
| Chemenu | CM328425-500g |
[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
35963-20-3 | 95%+ | 500g |
$65 | 2021-06-15 | |
| Chemenu | CM328425-1000g |
[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
35963-20-3 | 95%+ | 1000g |
$126 | 2021-06-15 | |
| Ambeed | A108406-25g |
((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid |
35963-20-3 | 98% | 25g |
$14.0 | 2025-02-20 | |
| Apollo Scientific | OR52399-250g |
(1R)-(-)-Camphor-10-sulphonic acid |
35963-20-3 | 97% | 250g |
£95.00 | 2022-10-15 |
(1R)-(-)-10-Camphorsulfonic Acid Suppliers
(1R)-(-)-10-Camphorsulfonic Acid Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
Additional information on (1R)-(-)-10-Camphorsulfonic Acid
Introduction to (1R)-(-)-10-Camphorsulfonic Acid (CAS No. 35963-20-3)
(1R)-(-)-10-Camphorsulfonic Acid, identified by its Chemical Abstracts Service (CAS) number 35963-20-3, is a highly significant compound in the field of pharmaceutical chemistry and medicinal research. This enantiomerically pure sulfonic acid derivative of camphor has garnered considerable attention due to its unique structural properties and diverse applications in drug development, catalysis, and material science. The compound's chiral center and sulfonic acid functionality make it a valuable tool for synthesizing complex molecular architectures and enhancing the efficacy of various therapeutic agents.
The< strong>1R)-(-)-10-Camphorsulfonic Acid molecule exhibits a distinct conformational stability, which is critical for its role in asymmetric synthesis. Its sulfonic acid group imparts strong acidic properties, making it an effective catalyst in organic transformations such as esterification, dehydration, and oxidation reactions. These characteristics have positioned it as a preferred reagent in industrial and academic laboratories alike.
In recent years, the pharmaceutical industry has seen a surge in the demand for enantiomerically pure compounds due to their improved pharmacological profiles. The< strong>(1R)-(-)-10-Camphorsulfonic Acid (CAS No. 35963-20-3) has been extensively studied for its potential in developing chiral drugs that exhibit higher selectivity and lower toxicity compared to their racemic counterparts. For instance, it has been utilized in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and anticoagulants, where enantiomeric purity is paramount to achieving optimal therapeutic effects.
Moreover, the< strong>1R)-(-)-10-Camphorsulfonic Acid derivative has found applications in the field of biocatalysis. Its ability to stabilize transition metal complexes has made it a useful ligand in homogeneous catalysis, particularly in cross-coupling reactions that are pivotal for constructing complex organic molecules. Recent studies have demonstrated its efficacy in promoting the Suzuki-Miyaura coupling reaction, a cornerstone method in pharmaceutical synthesis.
The compound's role extends beyond drug development into material science. Researchers have leveraged the< strong>(1R)-(-)-10-Camphorsulfonic Acid (CAS No. 35963-20-3) to design novel polymers with enhanced thermal stability and mechanical strength. These polymers find applications in high-performance coatings, adhesives, and even electronic materials where precise molecular control is essential.
Recent advancements in computational chemistry have further highlighted the importance of< strong>(1R)-(-)-10-Camphorsulfonic Acid. Molecular dynamics simulations have revealed insights into its interaction with biological targets, aiding in the rational design of inhibitors for various diseases. These simulations have been instrumental in predicting binding affinities and optimizing drug-like properties.
The synthesis of< strong>1R)-(-)-10-Camphorsulfonic Acid (CAS No. 35963-20-3) remains a topic of active research due to its chiral purity requirements. Modern synthetic methodologies, including asymmetric hydrogenation and enzymatic resolution, have been employed to achieve high yields of this enantiomerically pure compound. These methods not only enhance efficiency but also minimize environmental impact, aligning with the growing emphasis on sustainable chemistry.
In conclusion, the< strong>(1R)-(-)-10-Camphorsulfonic Acid, with its CAS number 35963-20-3, represents a cornerstone compound in contemporary chemical research. Its multifaceted applications span pharmaceuticals, catalysis, and materials science, underscoring its versatility and importance. As research continues to uncover new methodologies and applications, this sulfonic acid derivative is poised to remain at the forefront of scientific innovation.
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